molecular formula C8H8BrF2N B12836081 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine

1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine

Katalognummer: B12836081
Molekulargewicht: 236.06 g/mol
InChI-Schlüssel: UMSKUCNYDJVOJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine is a chemical compound with the molecular formula C8H9BrF2N It is characterized by the presence of bromine, fluorine, and a methylamine group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-3,4-difluoroaniline.

    Methylation: The aniline group is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts in the presence of base and solvent like toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products like 2-azido-3,4-difluorophenyl-N-methylmethanamine can be formed.

    Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.

    Coupling Products: Biaryl compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Bromo-3,4-difluorophenyl)ethanone
  • 1-(2-Bromo-3,4-difluorophenyl)-3,5-dimethyl-1-hexanol
  • (2-Bromo-3,4-difluorophenyl)boronic acid

Comparison: 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine is unique due to the presence of the methylamine group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers different substitution patterns and potential for diverse applications.

Eigenschaften

Molekularformel

C8H8BrF2N

Molekulargewicht

236.06 g/mol

IUPAC-Name

1-(2-bromo-3,4-difluorophenyl)-N-methylmethanamine

InChI

InChI=1S/C8H8BrF2N/c1-12-4-5-2-3-6(10)8(11)7(5)9/h2-3,12H,4H2,1H3

InChI-Schlüssel

UMSKUCNYDJVOJF-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C(=C(C=C1)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.